Cas no 851948-03-3 (ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 3,4-dihydro-5-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxo-, ethyl ester
- AKOS024590076
- ethyl 5-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- 851948-03-3
- EU-0093249
- F0641-0156
- ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- AB00670240-01
-
- Inchi: 1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)17-8-6-5-7-15(17)3)19(18)23(29)27(26-20)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,25,28)
- InChI Key: AEFPYSNBRTYYJI-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=C(C)C=C2)C(=O)C2=C(NC(=O)C3=CC=CC=C3C)SC=C12
Computed Properties
- Exact Mass: 447.12527733g/mol
- Monoisotopic Mass: 447.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 764
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 5.2
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- pka: 11.72±0.20(Predicted)
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0156-75mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-5μmol |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-1mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-40mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-3mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-100mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-2mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-30mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-4mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0156-25mg |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-03-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Introduction to Ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851948-03-3)
Ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 851948-03-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic derivatives, characterized by its fused ring system consisting of a thienopyridazine core. The presence of amide and ester functional groups, along with aromatic substituents, makes it a structurally intriguing molecule with potential applications in medicinal chemistry.
The molecular structure of Ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibits a high degree of complexity, which contributes to its unique chemical properties. The thienopyridazine scaffold is a well-known motif in drug design, often associated with biological activity due to its ability to interact with various biological targets. The amide group at the 5-position and the ester group at the 1-carboxyl position further enhance its potential as a pharmacophore.
In recent years, there has been a growing interest in exploring the therapeutic potential of heterocyclic compounds, particularly those with thienopyridazine cores. These compounds have shown promise in various preclinical studies as inhibitors of enzymes and receptors involved in inflammatory and neoplastic processes. For instance, derivatives of thienopyridazine have been investigated for their anti-inflammatory and anti-cancer properties. The specific arrangement of substituents in Ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may contribute to its unique pharmacological profile.
The synthesis of this compound involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yield and purity. The presence of sensitive functional groups such as amides and esters necessitates the use of mild conditions and appropriate protecting groups to prevent unwanted side reactions. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, have been employed to construct the complex fused ring system.
One of the most compelling aspects of Ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is its potential as a lead compound for drug discovery. The structural features of this molecule suggest that it may interact with biological targets in ways that are not fully understood at present. Computational studies using molecular modeling techniques have been instrumental in predicting possible binding modes and affinities for various biological receptors. These studies can guide experimental efforts by identifying key interactions that need to be optimized.
The biological activity of this compound has not yet been fully characterized in clinical settings, but preclinical data suggests that it may exhibit significant therapeutic potential. In vitro assays have shown that derivatives of thienopyridazine can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Additionally, some studies have indicated that thienopyridazine-based compounds can modulate the activity of kinases and other signaling proteins involved in cell proliferation and survival.
The role of computational chemistry in the study of Ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate cannot be overstated. High-throughput virtual screening (HTVS) has been used to rapidly identify potential hits from large libraries of compounds. Machine learning algorithms have also been employed to predict the binding affinity and selectivity of this compound for various biological targets. These computational approaches can significantly accelerate the drug discovery process by narrowing down the list of candidates for further experimental validation.
The future direction of research on this compound will likely involve both experimental and computational studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be crucial for determining the high-resolution structure of this compound when bound to biological targets. Additionally, functional assays will be necessary to assess its activity in relevant disease models.
In conclusion, Ethyl 5-(2-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents a promising candidate for further exploration in pharmaceutical research. Its complex structure and unique functional groups make it an intriguing molecule with potential applications in treating various diseases. As our understanding of its biological activity grows, so too will our ability to design more effective therapeutic agents based on this scaffold.
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